2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile
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Overview
Description
2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile is a heterocyclic compound that features a furan ring substituted with a nitro group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile typically involves the nitration of furan derivatives followed by the formation of the triazole ring. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with hydrazine to form the triazole ring . The reaction conditions often include the use of nitric acid and acetic anhydride for nitration, and hydrazine hydrate for triazole formation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrazine hydrate for triazole formation, and reducing agents like sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions include amino derivatives, substituted furans, and various triazole derivatives .
Scientific Research Applications
2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile involves the inhibition of bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This inhibition disrupts the metabolic processes of bacteria, leading to their death . The compound targets enzymes such as pyruvate dehydrogenase and citrate synthetase .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another nitrofuran derivative with antimicrobial properties.
Nitrofurazone: A nitrofuran compound used for topical infections.
Nitrofurantoin: Used for urinary tract infections.
Uniqueness
2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile is unique due to its combination of a nitrofuran and triazole ring, which enhances its antimicrobial activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H5N5O3 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile |
InChI |
InChI=1S/C8H5N5O3/c9-4-3-6-10-8(12-11-6)5-1-2-7(16-5)13(14)15/h1-2H,3H2,(H,10,11,12) |
InChI Key |
LEHRYOHXUDBUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)CC#N |
Origin of Product |
United States |
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